Superior Tolerability: Head-to-Head Clinical Comparison with Amitriptyline
In a 4-week double-blind clinical trial (N=32) directly comparing amitriptylinoxide and amitriptyline, a significant difference in tolerability was observed in favor of amitriptylinoxide for both vegetative syndrome (AMDP system) and total side-effect score, while therapeutic efficacy was equivalent on all measures except the DSI scale [1].
| Evidence Dimension | Clinical tolerability (AMDP vegetative syndrome and total side-effects) |
|---|---|
| Target Compound Data | Significantly lower side-effect scores |
| Comparator Or Baseline | Amitriptyline (higher side-effect burden) |
| Quantified Difference | Significant difference (p < 0.05) |
| Conditions | 4-week double-blind trial; mean daily dose: amitriptylinoxide 167±8 mg, amitriptyline 166±8 mg |
Why This Matters
Procurement for clinical or preclinical studies requiring maintained antidepressant efficacy with minimized side-effect liability should prioritize amitriptylinoxide over amitriptyline based on direct, statistically significant tolerability data.
- [1] Tegeler J, Klieser E, Lehmann E, Heinrich K. Double-blind study of the therapeutic efficacy and tolerability of amitriptylinoxide in comparison with amitriptyline. Pharmacopsychiatry. 1990 Jan;23(1):45-9. doi: 10.1055/s-2007-1014481. PMID: 2179974. View Source
